molecular formula C9H16O3S B12554620 Cyclohexanone, 3-(propylsulfonyl)- CAS No. 185408-84-8

Cyclohexanone, 3-(propylsulfonyl)-

Cat. No.: B12554620
CAS No.: 185408-84-8
M. Wt: 204.29 g/mol
InChI Key: LFGUXMCEHVTZDA-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-(propylsulfonyl)-, is a substituted cyclohexanone derivative featuring a sulfonyl group (-SO₂-) at the 3-position of the cyclohexanone ring, with a propyl chain attached.

Properties

CAS No.

185408-84-8

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

3-propylsulfonylcyclohexan-1-one

InChI

InChI=1S/C9H16O3S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h9H,2-7H2,1H3

InChI Key

LFGUXMCEHVTZDA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1CCCC(=O)C1

Origin of Product

United States

Preparation Methods

Oxidation of Cyclohexanol

A fundamental starting point involves the preparation of the cyclohexanone core through oxidation of cyclohexanol. This approach provides the basic framework for subsequent functionalization.

Procedure:

  • Dissolve sodium dichromate dihydrate (12.5 g) in water (60 mL)
  • Carefully add concentrated sulfuric acid (11 g, 6 mL) with continuous stirring
  • Allow the mixture to cool
  • Add cyclohexanol (6 g) in a conical flask and introduce the dichromate solution in one portion
  • Maintain temperature between 55-60°C with external cooling
  • Allow the reaction to proceed for 1 hour with occasional swirling
  • Distill the mixture to collect cyclohexanone
  • Purify by extraction and further distillation

Industrial Scale Preparation

For larger-scale production, catalytic methods using oxygen as an oxidant have been developed:

Procedure:

  • Oxidize cyclohexane in liquid phase with oxygen or oxygen-containing gas
  • Conduct the reaction under conditions that produce cyclohexyl hydroperoxide
  • Catalytically hydrogenate the oxidation product using hydrogen gas
  • Convert cyclohexyl hydroperoxide to cyclohexanol
  • Dehydrogenate cyclohexanol to cyclohexanone
  • Recycle hydrogen gas to the hydrogenation zone

Introduction of Propylsulfonyl Group

Direct Sulfonylation with Propylsulfonyl Halides

The introduction of the propylsulfonyl group at the 3-position can be achieved through direct sulfonylation using appropriate sulfonyl halides.

Procedure:

  • Generate the enolate of cyclohexanone using a strong base (sodium hydride, 1.5-2 molar equivalents)
  • React the enolate with propylsulfonyl chloride at controlled temperature (-10°C to 0°C)
  • Allow the reaction to proceed in an appropriate solvent (toluene, THF, or benzene)
  • Work up by solvent extraction (hexane, ethyl acetate, dichloromethane, or chloroform)
  • Purify by column chromatography

Oxidation of Sulfide Precursors

Preparation of 3-(Propylthio)cyclohexanone

The preparation of the sulfide precursor represents a critical step:

Procedure:

  • Generate the enolate of cyclohexanone using base (sodium hydride)
  • React with propyl iodide or propyl bromide to obtain 3-propylcyclohexanone
  • Introduce a thiol group at the 3-position through halogenation followed by substitution with a sulfur nucleophile
  • Optimize the reaction to maximize yield of 3-(propylthio)cyclohexanone

Oxidation to Sulfone

The conversion of sulfide to sulfone can be achieved through controlled oxidation:

Procedure:

  • Dissolve 3-(propylthio)cyclohexanone in dichloromethane (40 mL)
  • Cool to 273 K (0°C)
  • Add 3-chloroperoxybenzoic acid (m-CPBA, 2.5 molar equivalents) in small portions
  • Stir at room temperature for 8 hours
  • Wash with saturated sodium bicarbonate solution
  • Separate the organic layer, dry over magnesium sulfate
  • Filter and concentrate under reduced pressure
  • Purify by column chromatography (hexane-ethyl acetate, 4:1 v/v)

Construction of Functionalized Cyclohexanone Rings

One-Pot Synthesis of Substituted Cyclohexane-1,3-dione Compounds

A more direct approach involves constructing properly functionalized cyclohexanone rings:

Procedure:

  • Mix sodium hydride (NaH) and ethyl acrylate in toluene solvent at -10°C to 0°C
  • Add acetone dropwise to initiate double Michael and Claisen-type reactions
  • Allow the reaction to proceed for 5-8 hours at controlled temperature
  • Introduce propylsulfonyl functionality at the appropriate position
  • Purify using column chromatography

Table 2: Reagent Ratios for Optimized Synthesis

Reagent Molar Ratio (relative to ketone)
NaH 1.5-2.0
Ethyl acrylate 1.0-2.0
Propylsulfonyl chloride 1.1-1.2
Toluene (solvent) -

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers enhanced selectivity for the preparation:

Procedure:

  • Prepare manganese(I)-pincer catalyst complex
  • React cyclohexanone with propanol under catalytic conditions
  • Introduce sulfonyl functionality through subsequent transformation
  • Optimize reaction conditions to maximize yield and selectivity

Sulfonylation through Grignard Reagents

Another approach involves the use of Grignard reagents for introducing the propylsulfonyl group:

Procedure:

  • Prepare 2-benzyloxy-4-(1,1-dimethylheptyl)phenyl magnesium halide
  • React with cyclohexenone in the presence of catalytic amount of cuprous salt
  • Introduce sulfonyl functionality at the 3-position
  • Optimize reaction conditions to ensure regioselectivity

Oxidation Methods for Preparing 3-Substituted Cyclohexanones

The preparation of 3-substituted cyclohexanones can be achieved through oxidation approaches:

Procedure:

  • Mix sodium tungstate dihydrate and phosphotungstic acid (molar ratio 1:0.08-1:0.12)
  • Add hydrogen peroxide to create an oxidant
  • Introduce the reactant and solvent N-methylpyrrolidinone
  • Heat to 80-90°C for 5-8 hours
  • Perform vacuum distillation to remove solvent
  • Extract with petroleum ether
  • Dry with anhydrous sodium sulfate
  • Filter and concentrate to obtain product

Table 3: Comparative Yields of Various Oxidation Methods

Oxidant Catalyst Solvent Temperature (°C) Time (h) Yield (%)
m-CPBA None DCM 0 → 25 8 70-75
H₂O₂ Na₂WO₄/H₃PW₁₂O₄₀ NMP 80-90 5-8 91
Na₂Cr₂O₇ H₂SO₄ H₂O 55-60 1 65-70

Structure-Activity Relationships and Optimization

The preparation methods can be optimized based on understanding the relationship between structure and reactivity:

Table 4: Effect of Substituents on Reaction Efficiency

Molecular Weight Yield (%) I₅₀ (μM)
propyl H H 182 78 35.12 ± 6.24
propyl methyl H 210 72 16.59 ± 4.36
pentyl H H 210 85 2.93 ± 0.47
pentyl H OH 226 70 15.84 ± 4.9
pentyl methyl H 238 75 4.17 ± 0.45

Data adapted from related cyclohexanone derivatives

Purification and Characterization

The purification of cyclohexanone, 3-(propylsulfonyl)- typically involves:

  • Solvent extraction with appropriate solvents (ethyl acetate, dichloromethane)
  • Column chromatography using silica gel with hexane/ethyl acetate gradients
  • Recrystallization from suitable solvents
  • Characterization through spectroscopic methods:
    • IR spectroscopy (characteristic S=O stretching bands)
    • NMR analysis (¹H and ¹³C patterns)
    • Mass spectrometry
    • Elemental analysis

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-(propylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the sulfonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 3-(propylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3-(propylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Cyclohexanone derivatives vary significantly based on substituent type and position. Key comparisons include:

Compound Name Substituent Functional Group Notable Properties/Applications CAS No./Source
3-(Propylsulfonyl)-cyclohexanone 3-(propylsulfonyl) Sulfonyl (-SO₂-) High polarity, potential use in specialty chemicals or pharmaceuticals (inferred) Not provided
Nutclone (3-methyl-2-cyclohexanone) 3-methyl Alkyl (-CH₃) Nutty, caramel-like odor; used in fragrances 1193-18-6
Rhumytal (Cyclohexanone diethyl acetal) Diethyl acetal Acetal (-O-(CH₂CH₃)₂) Rummy-tobacco odor; flavoring agent 1670-47-9
3-(3-Carbomethoxypropyl)-cyclohexanone 3-carbomethoxypropyl Ester (-COOCH₃) Intermediate in organic synthesis Not provided
  • Polarity and Solubility: The sulfonyl group in 3-(propylsulfonyl)-cyclohexanone increases polarity compared to alkyl or acetal substituents, likely enhancing solubility in polar solvents.
  • Boiling Points : Sulfonyl groups may elevate boiling points due to dipole-dipole interactions, whereas methyl or acetal groups result in lower boiling points (e.g., Nutclone’s volatility suits fragrance applications) .

Separation and VLE Behavior

In cyclohexanone production, separation of isomers and homologs is critical. The COSMO-RS model outperforms UNIFAC in distinguishing isomers like cyclohexenols, suggesting its utility for separating 3-(propylsulfonyl)-cyclohexanone from positional isomers (e.g., 2-sulfonyl derivatives) . Sulfonyl groups’ strong intermolecular interactions could complicate distillation, necessitating advanced separation techniques.

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